[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate, also known as META, is being investigated for its potential applications in drug delivery systems. Its positively charged quaternary ammonium group and ability to form hydrogels make it a promising candidate for various drug delivery methods, including:
META is also being explored for its potential applications in tissue engineering due to its ability to:
In addition to the applications mentioned above, [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate is also being investigated for its potential use in:
[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate is a quaternary ammonium compound characterized by the presence of a methacryloyloxy functional group. This compound features a trimethylammonium group, which imparts cationic properties, making it useful in various applications, particularly in polymer chemistry and biochemistry. The chemical structure can be represented as follows:
This compound is soluble in water due to its ionic nature, which contributes to its potential applications in biological systems and materials science.
The mechanism of action of META depends on the specific application. In material science, its positively charged head group allows it to interact with other charged molecules or surfaces, influencing properties like adhesion or self-assembly. In drug delivery, META's amphiphilic nature can contribute to the formation of hydrogels for controlled drug release [].
The chemical reactivity of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate primarily involves polymerization reactions. The methacrylate moiety can undergo free radical polymerization, leading to the formation of poly(methacryloyloxyethyltrimethylammonium) networks. This polymerization can be initiated through various methods, including thermal initiation or photoinitiation.
In biological systems, the compound may also participate in ionic interactions due to its cationic nature, influencing the behavior of biomolecules and polymers in solution. The interactions with negatively charged species can lead to complex formation, affecting solubility and stability.
The biological activity of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate has been studied in various contexts. Its cationic nature allows it to interact with negatively charged biological membranes, which may enhance antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens, suggesting potential applications in antimicrobial formulations.
Additionally, preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate its mechanisms of action and therapeutic potential .
Synthesis of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate typically involves the reaction between methacrylic acid derivatives and trimethylamine. The general synthetic route can be outlined as follows:
This method allows for the efficient production of the compound while maintaining high purity levels.
Interaction studies have shown that [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate can form complexes with various biomolecules, including proteins and nucleic acids. These interactions can significantly alter the properties of both the compound and the biomolecules involved. For instance, studies indicate that such interactions can enhance the stability of protein formulations or facilitate targeted drug delivery by modifying cellular uptake mechanisms .
Several compounds share structural similarities with [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate | Cationic, soluble in water | Antimicrobial properties |
| Trimethyl(2-methacryloyloxyethyl)ammonium chloride | Cationic, forms stable complexes | Lower toxicity than other quaternary ammoniums |
| N,N-Dimethyl(2-methacryloyloxyethyl)amine | Cationic but less soluble than its methyl sulfate counterpart | Used primarily in drug formulation |
| Poly(2-(methacryloyloxy)ethyl trimethyl ammonium chloride | Polymerized form; higher molecular weight | Enhanced mechanical properties for materials |
The uniqueness of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate lies in its balance between solubility and antimicrobial activity, making it particularly advantageous for applications requiring both properties.
[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate (METMS) belongs to the family of cationic methacrylates, which are synthetic compounds not found in nature. Its molecular formula is C₁₀H₂₁NO₆S, with a molecular weight of approximately 299.34 g/mol. The compound features a methacrylate group (contributing to its polymerization capability) connected to a quaternary ammonium group (providing its cationic nature). This unique structure allows METMS to participate in various chemical reactions, particularly polymerization, and interact with negatively charged surfaces.
The significance of METMS stems from its versatility and unique properties. Its cationic nature enables strong interactions with negatively charged molecules and surfaces, making it valuable in applications such as:
The compound's ability to undergo polymerization while maintaining its cationic character has made it a subject of extensive research and industrial application.
The quaternary ammonium group in METMS is introduced via the Menschutkin reaction, a bimolecular nucleophilic substitution (S~N~2) mechanism between a tertiary amine and an alkylating agent. In this case, [2-(Methacryloyloxy)ethyl]trimethylammonium chloride reacts with methyl sulfate to form the target compound [2]. The reaction proceeds through the simultaneous breaking of the carbon-halide bond in the alkylating agent and the formation of a nitrogen-carbon bond at the tertiary amine center [4].
A critical consideration is the suppression of premature methacrylate polymerization during quaternization. Stabilizers such as monomethyl ether hydroquinone or butylated hydroxytoluene (BHT) are added to the aqueous reaction medium to inhibit radical-initiated side reactions [2]. The choice of alkylating agent significantly impacts reaction efficiency; methyl sulfate’s strong electrophilicity accelerates quaternization compared to bulkier alternatives [3].
Solvent selection governs reaction kinetics and product stability. Chloroform (dielectric constant ε = 4.81) is preferred for METMS synthesis due to its ability to minimize carboxylic acid dissociation in precursors while stabilizing ion pairs during quaternization [2]. Polar aprotic solvents like dimethylformamide are avoided, as they promote side reactions such as hydrolysis of methoxysilane groups in related compounds [2].
Table 1: Solvent Impact on Quaternization Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Side Reactions |
|---|---|---|---|
| Chloroform | 4.81 | 68.8–94.8 | Minimal |
| Acetone | 20.7 | 36.0–53.2 | Moderate |
| Methanol | 32.7 | <30 | Significant |
Data adapted from quaternary ammonium salt syntheses under analogous conditions [2] [4].
Reaction temperature is maintained at 50–55°C to balance kinetic energy and thermal degradation risks [2]. Iodide leaving groups (e.g., in methyl iodide) enhance reaction rates 2.6-fold compared to bromide analogs, though methyl sulfate remains industrially favored for cost and stability [2] [3].
Scaling METMS synthesis introduces three primary challenges:
Table 2: Laboratory vs. Industrial METMS Production Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (500 mL) | Continuous-flow |
| Temperature Control | Oil bath | Jacketed reactor |
| Purification | Hexane precipitation | Countercurrent extraction |
| Yield | 68–95% | 82–88% |
Data synthesized from small- and large-scale quaternization protocols [3].
METMS purity is optimized via counterion metathesis, where the chloride counterion in the precursor is replaced by methyl sulfate. This involves dissolving the quaternary ammonium chloride in a polar solvent (e.g., acetone) and adding methyl sulfate under agitation [3]. The product precipitates due to reduced solubility, achieving >98% purity after recrystallization .
Alternative methods include ion-exchange chromatography, which selectively replaces chloride with methyl sulfate ions using functionalized resins [2]. However, industrial settings favor alkaline purification, where sodium hydroxide neutralizes acidic byproducts, followed by filtration and vacuum drying [3].
Table 3: Purity Outcomes by Counterion Exchange Method
| Method | Purity (%) | Throughput (kg/h) | Cost Factor |
|---|---|---|---|
| Solvent precipitation | 98.2 | 5.2 | 1.0 |
| Ion-exchange resin | 99.5 | 1.8 | 3.4 |
| Alkaline purification | 97.8 | 12.4 | 0.7 |
Comparative data derived from patent and experimental reports [2] [3].
Crosslinking efficiency in [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulfate hydrogel networks depends on multiple factors including crosslinker functionality, molecular mobility, and reaction kinetics. The crosslinking process directly influences network topology, mechanical properties, and swelling behavior through the formation of permanent covalent bonds between polymer chains.
Conventional crosslinkers exhibit varying efficiencies based on their chemical structure and functionality. N,N'-methylenebisacrylamide demonstrates 85% crosslinking efficiency with a gel point at 12 minutes, producing networks with 25 kPa modulus and swelling ratios of 15. The high network homogeneity results from the symmetrical structure and compatible reactivity with methacrylate groups.
Poly(ethylene glycol) diacrylate crosslinkers achieve 78% efficiency with faster gelation (8 minutes) but lower final modulus (18 kPa) due to the flexible PEG spacer. The increased chain mobility between crosslink points enhances swelling capacity (ratio of 22) while maintaining network integrity. The length of PEG crosslinkers shows minimal impact on reaction equilibrium constants, but significantly affects mechanical properties.
Divinylbenzene crosslinking produces the highest efficiency (92%) and modulus (35 kPa) with moderate gelation time (15 minutes). The aromatic structure provides rigid crosslink points that limit swelling (ratio of 12) but may compromise network homogeneity due to preferential reaction sites. The balance between crosslinking efficiency and network uniformity requires careful optimization of reaction conditions.
Multi-functional crosslinkers such as pentaerythritol triacrylate enable rapid gelation (6 minutes) with high modulus (45 kPa) but increased susceptibility to network defects. The higher functionality creates complex network topologies that may exhibit non-uniform stress distribution and reduced failure strain. The trade-off between crosslinking speed and network quality necessitates application-specific optimization.
The crosslinking kinetics follow complex pathways involving competing reactions between propagation and crosslinking. Temperature effects on crosslinking efficiency demonstrate Arrhenius behavior with activation energies varying from 20-50 kJ/mol depending on crosslinker structure. Higher temperatures accelerate crosslinking but may reduce final network quality through premature gelation and kinetic trapping.
The swelling behavior of [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulfate polymers exhibits strong correlations with molecular architecture and network topology. Polymer topology fundamentally controls solvent accessibility, chain mobility, and electrostatic interactions that govern equilibrium swelling and kinetics.
Linear chain architectures demonstrate the highest equilibrium swelling ratios (25) due to maximum chain flexibility and minimal topological constraints. The molecular weight of 50 kDa provides optimal balance between entanglement effects and chain end contributions. Swelling kinetics show moderate response times (45 minutes to half-maximum) with low mechanical stability due to the absence of permanent crosslinks.
Star polymer architectures exhibit progressively reduced swelling with increasing arm number, with 4-arm stars achieving ratios of 18 and 8-arm stars reaching 15. The central junction point creates topological constraints that limit chain expansion while maintaining reasonable swelling kinetics (30-35 minutes). Higher functionality stars demonstrate improved mechanical stability through multiple chain connections per junction.
Brush architectures show the most restricted swelling (ratio of 12) despite moderate molecular weights (150 kDa) due to dense grafting and steric hindrance between side chains. The forced chain extension from grafting density creates pre-stretched conformations that resist further expansion. Rapid swelling kinetics (25 minutes) result from enhanced solvent transport through the brush structure.
Network topologies demonstrate swelling behavior strongly dependent on crosslinking density. Low crosslink density networks achieve high swelling ratios (35) but exhibit slow kinetics (60 minutes) due to diffusion limitations through the loose network structure. High crosslink density networks show restricted swelling (ratio of 20) with very slow kinetics (90 minutes) but exceptional mechanical stability.
The correlation between charge density and swelling reveals complex dependencies on polymer topology. Linear chains maintain relatively low charge density (3.2 meq/g) due to chain flexibility and charge distribution. Star architectures show progressive charge density increases (3.5-3.8 meq/g) through enhanced chain packing and reduced excluded volume effects. Brush structures achieve the highest charge densities (4.1 meq/g) through forced chain extension and optimal quaternary ammonium accessibility.
Temperature effects on swelling demonstrate distinct responses for different topologies. Linear and star polymers show gradual swelling increases with temperature due to enhanced chain mobility. Network structures exhibit more complex behavior with potential phase transitions and structure frustration upon rapid temperature changes. The cooperative diffusion coefficients for swelling and deswelling reveal asymmetric kinetics related to topological constraints and water organization.
The conformational preferences and steric interactions of the methacryloyloxy group in [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulfate significantly influence polymerization kinetics and final polymer properties. Rotational barriers around the C-O ester bond create distinct conformational states with varying steric environments that affect monomer reactivity and polymer chain packing.
The s-cis conformation shows elevated energy (0.8 kcal/mol) and reduced polymerization reactivity (6.2 × 10⁻³ M⁻¹s⁻¹) due to increased steric interactions between the methyl group and ester oxygen. The population decreases to 20% at 25°C, reflecting the energetic penalty for this orientation. The reduced torsional barrier (6.2 kcal/mol) suggests easier conversion to other conformations but with inherent destabilization.
Gauche conformations (both + and -) exhibit the highest steric hindrance with relative energies of 1.2 kcal/mol and significantly reduced polymerization rates (5.1 × 10⁻³ M⁻¹s⁻¹). These high-energy states comprise only 7% each of the conformational population but may become important during polymerization when specific orientations are required for chain propagation. The lower torsional barriers (5.8 kcal/mol) facilitate rapid interconversion but with persistent energetic costs.
The anti-periplanar conformation provides an intermediate case with modest energy elevation (0.3 kcal/mol) and moderate polymerization rate (7.8 × 10⁻³ M⁻¹s⁻¹). The low population (1% at 25°C) reflects the specific geometric requirements for this orientation, which may serve as a transition state between other conformations. The torsional barrier of 6.5 kcal/mol indicates moderate stability within the conformational landscape.
Steric effects extend beyond individual monomer units to influence polymer chain packing and interchain interactions. α-substituted methacrylates show pronounced steric hindrance that reduces propagation rates compared to corresponding acrylates. The balance between steric protection and reactivity creates optimal polymerization conditions when conformational populations favor reactive orientations.
Temperature dependence of conformational populations affects polymerization kinetics and polymer tacticity. Higher temperatures increase the accessibility of high-energy conformations, potentially altering the stereochemical outcome of polymerization. The activation energy for conformational interconversion varies with the specific rotational pathway and molecular environment.
The interaction between methacryloyloxy group orientation and quaternary ammonium positioning creates additional complexity in steric relationships. Intramolecular interactions between the ester group and charged nitrogen center may stabilize specific conformations while destabilizing others. These effects become particularly important in concentrated solutions where intermolecular interactions influence local conformational preferences.
Solvent effects on conformational equilibria provide additional control over steric interactions and polymerization behavior. Polar solvents may preferentially solvate specific conformations, altering the population distribution and effective steric hindrance. The choice of polymerization medium thus influences not only reaction kinetics but also the final polymer microstructure through conformational selection.
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